3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Vue d'ensemble

Description

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C4H8Cl3N3 and its molecular weight is 204.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of action

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical pathways

Pyrazoles can undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds .

Result of action

Pyrazoles in general are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiprotozoal, and antitubercular effects .

Analyse Biochimique

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and 1,3-dielectrophilic compounds, leading to the formation of pyrazole molecules

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds can lead to significant changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds is a key aspect of its molecular mechanism . These interactions are crucial for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects in different cellular contexts.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Activité Biologique

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

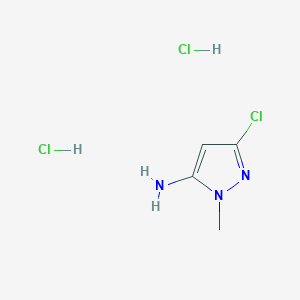

The compound has the molecular formula C₄H₆ClN₃·2HCl and a molecular weight of approximately 204.49 g/mol. It features a pyrazole ring, characterized by the presence of two nitrogen atoms adjacent to each other within a five-membered aromatic structure. The chlorine atom at the 3-position and the methyl group at the 1-position contribute to its unique reactivity and biological profile, enhancing its potential as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Its mechanism may involve the inhibition of specific enzymes or pathways associated with inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated notable cytotoxic effects against various cancer cell lines. In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, it exhibited IC50 values in the micromolar range, indicating effective growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. It is hypothesized that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation . Additionally, docking studies have indicated favorable binding interactions with targets such as Aurora-A kinase, further substantiating its potential as an anticancer agent.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- In Vitro Studies : A study reported that this compound effectively inhibited cell growth in multiple cancer cell lines, with specific focus on its mechanism involving apoptosis induction and cell cycle arrest.

- Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models, reinforcing its potential as an anticancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyclopropyl-1H-pyrazol-5-amine HCl | C₆H₁₀ClN₃ | Cyclopropyl group enhances lipophilicity |

| 3-Methyl-1H-pyrazol-5-amine HCl | C₅H₈ClN₃ | Methyl substitution affects biological activity |

| 5-Amino-3-chloro-pyrazole | C₄H₄ClN₃ | Lacks methyl group; different reactivity profile |

The presence of both chlorine and methyl groups in this compound enhances its binding affinity to specific targets compared to similar compounds, making it a valuable candidate for drug development.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Properties:

Recent studies have highlighted the potential of pyrazole derivatives, including 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride, as antiviral agents. For instance, research presented at the International Conference on Antiviral Research indicated that specific pyrazole compounds exhibit inhibitory effects against viruses such as Human Rhinovirus (HRV) and Yellow Fever Virus (YFV) . The pharmacokinetic-pharmacodynamic relationship was investigated using an innovative hollow fiber infection model, demonstrating effective inhibition of viral replication under various dosing regimens.

Monoamine Oxidase Inhibition:

The compound has also been studied for its potential as a monoamine oxidase inhibitor (MAO inhibitor), which could be beneficial in treating neurodegenerative disorders. A study synthesized several pyrazoline derivatives and evaluated their MAO inhibitory properties, suggesting that modifications to the pyrazole structure can enhance selectivity and potency .

Agricultural Chemistry Applications

Pesticidal Activity:

this compound has been investigated for its use in agricultural applications, particularly as a pesticide. Patents describe the synthesis of derivatives that demonstrate effective insecticidal properties against various pests . The mechanism often involves interference with the pests' metabolic processes, leading to their mortality.

Materials Science Applications

Synthesis of Functional Materials:

In materials science, the compound serves as a precursor for synthesizing functional materials with specific electronic or optical properties. Research has focused on creating polymers or hybrid materials that incorporate pyrazole moieties, which can enhance properties such as conductivity or photostability.

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy

A study utilizing a hollow fiber model demonstrated that compounds derived from this compound can significantly inhibit HRV replication. The research emphasized the importance of exposure time over peak concentration for effective viral suppression .

Case Study 2: Pesticidal Development

In agricultural research, derivatives of this compound were tested for their insecticidal properties. Results indicated a high efficacy rate against target pest species, leading to further development into commercial pesticide formulations .

Propriétés

IUPAC Name |

5-chloro-2-methylpyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKBSILTVJEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.